molecular formula C21H13N3O4 B3643723 4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE

4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE

Cat. No.: B3643723
M. Wt: 371.3 g/mol
InChI Key: OIUCTEMAPFOJHD-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where a benzyloxy group is introduced to a phenoxy ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions. The use of non-toxic cyanide sources and cyanating agents is preferred to minimize environmental and safety risks .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoquinones

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The presence of cyano and nitro groups enhances its electrophilic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 4-(4-(BENZYLOXY)PHENOXY)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE
  • 4-[(4-BENZYLOXY)PHENOXY]- or 4-(1-METHYL-1-PHENYLETHYL)PHENOXYPHTHALONITRILES

Comparison: 4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, which may lack one or both of these functional groups .

Properties

IUPAC Name

4-nitro-5-(4-phenylmethoxyphenoxy)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4/c22-12-16-10-20(24(25)26)21(11-17(16)13-23)28-19-8-6-18(7-9-19)27-14-15-4-2-1-3-5-15/h1-11H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCTEMAPFOJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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